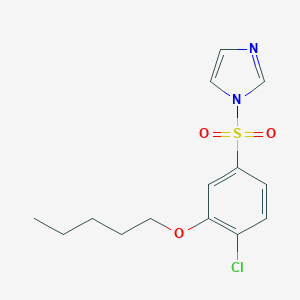![molecular formula C18H21N3O3S B500550 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 942358-27-2](/img/structure/B500550.png)
1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a derivative of the triazole class of compounds . Triazoles are a group of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1-sulfonyl-1,2,3-triazoles, which includes the compound , can be achieved through an efficient room temperature method. This involves the reaction of in situ generated copper(I) acetylides and sulfonyl azides . Copper(I) thiophene-2-carboxylate (CuTC) catalyst is used to produce the title compounds under both non-basic anhydrous and aqueous conditions in good yields .
Chemical Reactions Analysis
As latent diazo compounds, 1-sulfonyl-1,2,3-triazoles serve as convenient progenitors of reactive azavinyl carbenes . These electron-deficient heterocycles stand out as an important exception in the family of generally stable and unreactive 1,2,3-triazoles: the weakened N1–N2 bond in 1-sulfonyl derivatives facilitates their ring-chain isomerism, which leads to the formation of diazoimines, and subsequent decomposition to the transition metal stabilized carbenes .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,3-triazole derivatives have been widely explored in pharmaceutical research due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . They have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
1,2,3-triazoles are known to interact with various biological targets through different types of interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . These interactions can lead to changes in the biological activity of the target molecules.
Biochemical Pathways
1,2,3-triazoles and their derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazole-based scaffolds are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their ability to interact with biomolecular targets and their stability against metabolic degradation .
Result of Action
1,2,3-triazoles and their derivatives are known to exhibit a wide range of biological activities, including anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s worth noting that the biological activity of 1,2,3-triazoles can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Advantages and Limitations for Lab Experiments
TESB has several advantages for use in laboratory experiments. It is easy to synthesize, has low toxicity, and is stable under a wide range of conditions. However, TESB has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on TESB. In medicine, further studies are needed to determine the potential of TESB as an anti-cancer agent and its mechanism of action. In agriculture, further studies are needed to determine the effectiveness of TESB as a herbicide and its impact on the environment. In material science, further studies are needed to determine the potential of TESB as a building block for the synthesis of functional materials. Overall, TESB has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
TESB can be synthesized through a series of chemical reactions involving the condensation of 3-(tert-butyl)-4-ethoxyaniline and benzenesulfonyl chloride, followed by cyclization with sodium azide. The final product is obtained by the reduction of the resulting azide intermediate.
Scientific Research Applications
TESB has been extensively studied for its potential applications in various fields of scientific research. In medicine, TESB has shown promising results as a potential anti-cancer agent. Studies have shown that TESB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TESB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, TESB has been studied for its potential use as a herbicide. Studies have shown that TESB inhibits the growth of weeds by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
In material science, TESB has been studied for its potential use as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors.
properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-5-24-17-11-10-13(12-14(17)18(2,3)4)25(22,23)21-16-9-7-6-8-15(16)19-20-21/h6-12H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSVOGFBCGKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)

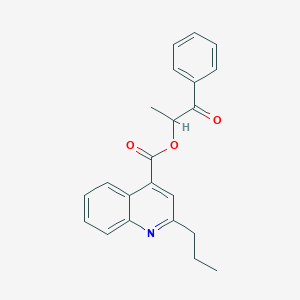
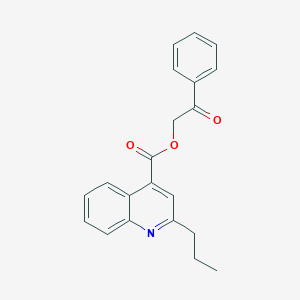
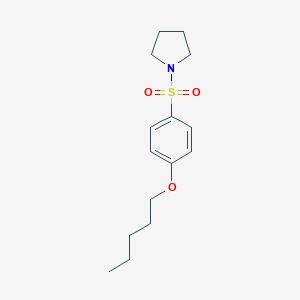
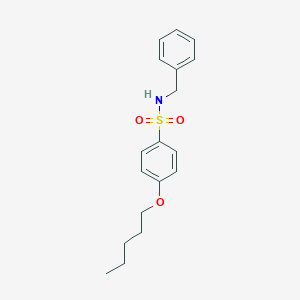
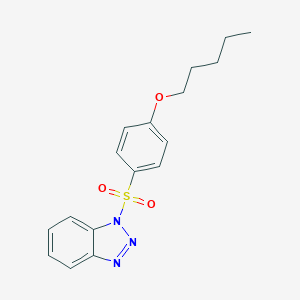
![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
